molecular formula C14H12BrNO2S B15328640 N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide

N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B15328640
M. Wt: 338.22 g/mol
InChI Key: VSHDGRMCZRNJRS-MHWRWJLKSA-N
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Description

N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzylidene group attached to a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-methylbenzenesulfonamide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzylidene group can be replaced by other substituents through nucleophilic substitution reactions.

    Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or amines to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., methanol, ethanol). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while condensation reactions can produce more complex sulfonamide compounds.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

(NE)-N-[(3-bromophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12BrNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+

InChI Key

VSHDGRMCZRNJRS-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Br

Origin of Product

United States

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